molecular formula C6H5F3N2 B024520 2-(Trifluoromethyl)pyridin-3-amine CAS No. 106877-32-1

2-(Trifluoromethyl)pyridin-3-amine

Cat. No. B024520
M. Wt: 162.11 g/mol
InChI Key: XZKZVCLLDKWOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)pyridin-3-amine is a compound of interest in various fields of chemistry due to its unique molecular structure and properties. The trifluoromethyl group significantly influences its chemical and physical behavior, making it a valuable compound for study and application in material science, catalysis, and organic synthesis.

Synthesis Analysis

The synthesis of compounds similar to 2-(Trifluoromethyl)pyridin-3-amine often involves complex reactions. For instance, Amirnasr et al. (2002) discussed the synthesis of complexes with pyridine derivatives, highlighting the intricacies of such chemical processes (Amirnasr, Schenk, & Meghdadi, 2002).

Molecular Structure Analysis

The molecular structure of compounds containing the pyridin-3-amine moiety has been extensively studied. Joekar et al. (2023) explored the structure of a related compound, 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, using X-ray crystallography, highlighting the importance of structural examination in understanding these compounds' properties (Joekar, Hiscock, & Dawe, 2023).

Chemical Reactions and Properties

The chemical reactions involving pyridin-3-amine derivatives can be quite complex. For example, Chen et al. (2010) described a strategy for synthesizing poly-substituted pyridines, which involves C-F bond breaking (Chen et al., 2010). These reactions are crucial for modifying the compound to achieve desired properties.

Physical Properties Analysis

The physical properties of compounds like 2-(Trifluoromethyl)pyridin-3-amine are influenced by their molecular structure. Hiscock et al. (2019) investigated the properties of a related compound, emphasizing the role of molecular structure in determining physical characteristics (Hiscock et al., 2019).

Chemical Properties Analysis

The chemical properties of pyridin-3-amine derivatives are affected by the presence of functional groups like the trifluoromethyl group. The study by De Rosa et al. (2015) provides insights into the regiochemistry of reactions involving trifluoromethyl-β-diketones, which can be relevant to understanding the chemical behavior of 2-(Trifluoromethyl)pyridin-3-amine (De Rosa, Arnold, Hartline, Truong, Verner, Wang, & Westin, 2015).

Scientific Research Applications

Agrochemical Industry

  • Summary of Application : Trifluoromethylpyridine (TFMP) derivatives are majorly used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Results or Outcomes : The use of TFMP derivatives in agrochemicals has led to effective protection of crops from pests .

Pharmaceutical Industry

  • Summary of Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Results or Outcomes : The use of TFMP derivatives in pharmaceuticals has led to the development of effective treatments for various conditions .

Veterinary Industry

  • Summary of Application : Trifluoromethylpyridine (TFMP) derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
  • Results or Outcomes : The use of TFMP derivatives in veterinary products has led to the development of effective treatments for various conditions .

Synthesis of Novel Imidazo [1,2-a]pyridine-Coumarin Hybrid Molecules

  • Summary of Application : 2-Amino-3-chloro-5-trifluoromethylpyridine is used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules . These molecules are potential inhibitors of NS5B in the treatment of Hepatitis C .
  • Results or Outcomes : The synthesis of these hybrid molecules could potentially lead to new treatments for Hepatitis C .

Production of Crop-Protection Products

  • Summary of Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products . It is in highest demand among all the TFMP derivatives .
  • Methods of Application : 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
  • Results or Outcomes : The use of 2,3,5-DCTF in crop-protection products has led to effective protection of crops from pests .

Production of Fluorinated Organic Chemicals

  • Summary of Application : Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . Indeed, the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
  • Results or Outcomes : As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Safety And Hazards

“2-(Trifluoromethyl)pyridin-3-amine” is classified as Acute Tox. 2 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Future Directions

The future directions of “2-(Trifluoromethyl)pyridin-3-amine” are promising. It is expected that many novel applications of this compound will be discovered in the future . It is currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

properties

IUPAC Name

2-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-6(8,9)5-4(10)2-1-3-11-5/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKZVCLLDKWOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439540
Record name 2-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)pyridin-3-amine

CAS RN

106877-32-1
Record name 2-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
2-(Trifluoromethyl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
2-(Trifluoromethyl)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
2-(Trifluoromethyl)pyridin-3-amine
Reactant of Route 6
2-(Trifluoromethyl)pyridin-3-amine

Citations

For This Compound
4
Citations
B Czako, Y Sun, T McAfoos, JB Cross… - Journal of medicinal …, 2021 - ACS Publications
Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) plays a role in receptor tyrosine kinase (RTK), neurofibromin-1 (NF-1), and Kirsten rat sarcoma virus (KRAS) mutant-…
Number of citations: 12 pubs.acs.org
A Gulati, CS Yeung, B Lapointe, SD Kattar… - RSC Medicinal …, 2021 - pubs.rsc.org
The discovery of potent, kinome selective, brain penetrant LRRK2 inhibitors is the focus of extensive research seeking new, disease-modifying treatments for Parkinson's disease (PD). …
Number of citations: 11 pubs.rsc.org
RA Hartz, VT Ahuja, WD Schmitz, TF Molski… - Bioorganic & Medicinal …, 2010 - Elsevier
A series of N 3 -pyridylpyrazinones was investigated as corticotropin-releasing factor-1 receptor antagonists. It was observed that the binding affinity of analogues containing a pyridyl …
Number of citations: 24 www.sciencedirect.com
RA Hartz, VT Ahuja, AG Arvanitis… - Journal of medicinal …, 2009 - ACS Publications
Evidence suggests that corticotropin-releasing factor-1 (CRF 1 ) receptor antagonists may offer therapeutic potential for the treatment of diseases associated with elevated levels of CRF …
Number of citations: 34 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.